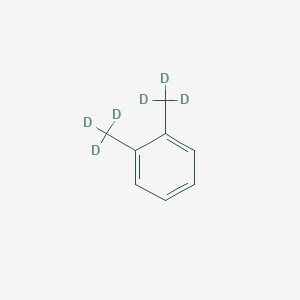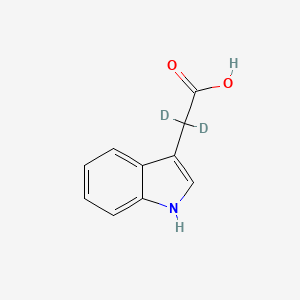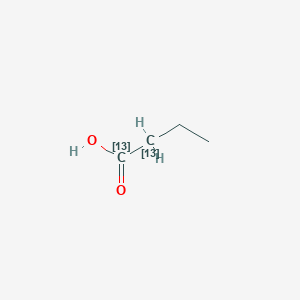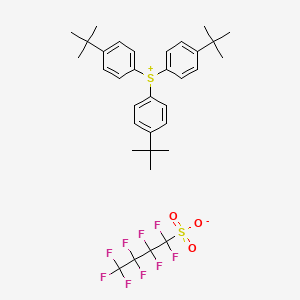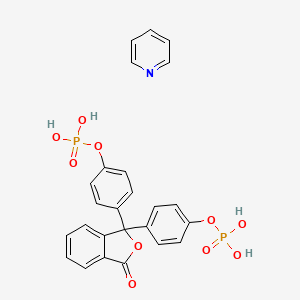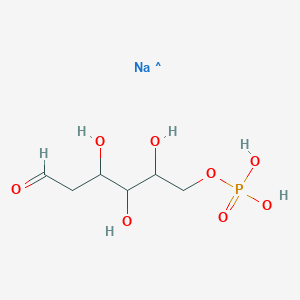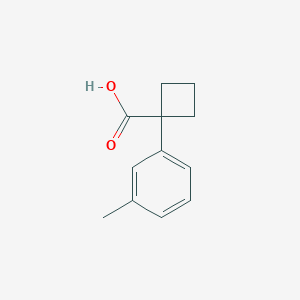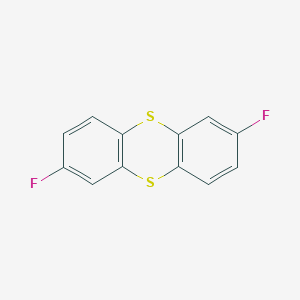
2,7-Difluorothianthrene
描述
2,7-Difluorothianthrene is an organic compound with the molecular formula C12H6F2S2 It is a derivative of thianthrene, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 7 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-difluorothianthrene typically involves the reaction of 4-fluorobenzenethiol with sulfur in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic aromatic substitution and cyclization, to form the thianthrene ring system with fluorine atoms at the 2 and 7 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反应分析
Types of Reactions: 2,7-Difluorothianthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thianthrene or other reduced forms.
Substitution: Aromatic nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thianthrene and its derivatives.
Substitution: Various substituted thianthrene derivatives.
科学研究应用
2,7-Difluorothianthrene has several applications in scientific research:
Materials Science: It is used in the synthesis of high refractive index polymers, which are valuable in optical applications.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes.
Chemical Sensors: Its reactivity and stability are advantageous in the development of chemical sensors for detecting various analytes.
作用机制
The mechanism of action of 2,7-difluorothianthrene involves its interaction with molecular targets through its fluorine atoms and sulfur-containing ring system. These interactions can influence the electronic properties of the compound, making it useful in applications such as organic electronics and chemical sensing. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
相似化合物的比较
Thianthrene: The parent compound without fluorine substitution.
2,7-Dichlorothianthrene: A similar compound with chlorine atoms instead of fluorine.
2,7-Dibromothianthrene: A compound with bromine atoms at the 2 and 7 positions.
Uniqueness: 2,7-Difluorothianthrene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its chlorinated and brominated counterparts. The fluorine atoms enhance the compound’s stability and influence its interactions with other molecules, making it particularly valuable in high-performance materials and electronic applications.
属性
IUPAC Name |
2,7-difluorothianthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F2S2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBNQJIXQSDKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC3=C(S2)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601189 | |
| Record name | 2,7-Difluorothianthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782-22-9 | |
| Record name | 2,7-Difluorothianthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


